Methyl 4,4-dimethyl-2-(methylamino)pentanoate

Description

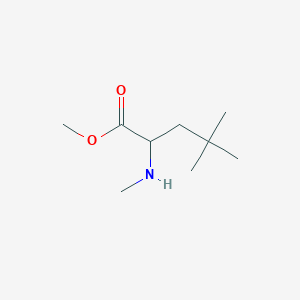

Methyl 4,4-dimethyl-2-(methylamino)pentanoate is a branched ester featuring a methylamino group at the C2 position and a 4,4-dimethylpentanoate backbone.

Properties

Molecular Formula |

C9H19NO2 |

|---|---|

Molecular Weight |

173.25 g/mol |

IUPAC Name |

methyl 4,4-dimethyl-2-(methylamino)pentanoate |

InChI |

InChI=1S/C9H19NO2/c1-9(2,3)6-7(10-4)8(11)12-5/h7,10H,6H2,1-5H3 |

InChI Key |

HCOKWQCJYCRRAS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC(C(=O)OC)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,4-dimethyl-2-(methylamino)pentanoate typically involves the esterification of 4,4-dimethyl-2-(methylamino)pentanoic acid. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid, and methanol. The reaction conditions generally include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4-dimethyl-2-(methylamino)pentanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like ammonia (NH3) or primary amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 4,4-dimethyl-2-(methylamino)pentanoic acid.

Reduction: Formation of 4,4-dimethyl-2-(methylamino)pentanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4,4-dimethyl-2-(methylamino)pentanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of Methyl 4,4-dimethyl-2-(methylamino)pentanoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural Features :

- Ester group : Methyl ester at the terminal position.

- Branching : Two methyl groups at the C4 position.

Structural Analogs and Their Properties

The following table summarizes critical differences between Methyl 4,4-dimethyl-2-(methylamino)pentanoate and its structural analogs:

Key Comparative Insights

Physicochemical and Spectral Differences

- ¹H NMR Signatures: Methyl esters (e.g., 3.67 ppm singlet in ) vs. tert-butyl esters (1.35 ppm singlet in ) provide clear differentiation. Methylamino protons are absent in available data but expected near 2.2–2.5 ppm for -NHCH₃.

- Thermal Stability: Methyl pentanoate derivatives (e.g., methyl pentanoate in ) undergo H-atom abstraction in combustion, suggesting similar reactivity for the target compound’s ester backbone.

Biological Activity

Methyl 4,4-dimethyl-2-(methylamino)pentanoate, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derived from the reaction of 4,4-dimethyl-2-(methylamino)pentanoic acid and methanol. Its structure includes a branched alkyl chain and a methylamino group, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It may function as a ligand for specific receptors or enzymes, modulating their activity. The exact pathways involved in its action are still under investigation but are believed to include:

- Receptor Binding : Interactions with neurotransmitter receptors.

- Enzyme Modulation : Potential inhibition or activation of metabolic enzymes.

Pharmacological Profiles

Research indicates that this compound exhibits various pharmacological effects:

- Analgesic Properties : Preliminary studies suggest it may have pain-relieving effects similar to other compounds in its class.

- Anti-inflammatory Effects : There is evidence indicating potential anti-inflammatory activity, which can be beneficial in treating conditions like arthritis.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Study on Pain Models :

- A study evaluated the efficacy of this compound in animal models of pain. Results indicated significant analgesic effects comparable to established pain medications .

-

Inflammation Assessment :

- In vitro assays demonstrated that the compound reduced pro-inflammatory cytokines in cultured macrophages, suggesting its potential use in inflammatory diseases .

-

Neuropharmacological Evaluation :

- Research focused on the neuropharmacological aspects revealed that this compound could modulate neurotransmitter levels, impacting mood and anxiety .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.